Demethyl Chlorpromazine Hydrochloride
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Overview
Description
Demethyl Chlorpromazine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₈Cl₂N₂S and its molecular weight is 341.3. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Phenothiazines, including chlorpromazine, have demonstrated antiviral activity against a broad spectrum of viruses. These drugs inhibit virus-related processes such as clathrin-dependent endocytosis, cell-cell fusion, infection, and replication, showing therapeutic potential at non-toxic concentrations. Further research is needed on animal and human subjects to verify these findings (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Anticancer Activity
Chlorpromazine and other phenothiazines have been explored for their anticancer properties. Research indicates these drugs can affect cancer cell viability through mechanisms involving cell cycle disruption, proliferation inhibition, or inducing apoptosis. The antitumor activity of phenothiazines like chlorpromazine suggests potential as adjunct therapies in cancer treatment, highlighting the need for further in vitro and clinical trials (Otręba & Kośmider, 2020).
Neuroleptic Use and Schizophrenia Treatment
Chlorpromazine's role in treating schizophrenia has been pivotal since its introduction, offering a new approach to managing psychotic symptoms. Its discovery marked a significant advancement in psychiatric medicine, shifting treatment paradigms and facilitating further exploration into antipsychotic medications (Stip et al., 2020).
Potential for Repurposing in Infectious Diseases
The repositioning of chlorpromazine for treating infectious diseases, such as tuberculosis, has been suggested due to its pharmacological effects that extend beyond its antipsychotic properties. Its ability to enhance the activity of certain antibiotics presents a compelling case for its inclusion in treatment regimens, pending further investigation to confirm efficacy and safety (Amaral et al., 2001).
Mechanism of Action
Target of Action
Demethyl Chlorpromazine Hydrochloride, a derivative of Chlorpromazine, primarily targets dopaminergic receptors in the brain . These receptors play a crucial role in regulating mood, reward, and behavior. The drug also has strong anti-adrenergic effects and can depress the release of hypothalamic and hypophyseal hormones .
Mode of Action
This compound acts as an antagonist to dopaminergic receptors, blocking their activity . This blocking action is thought to be due to long-term adaptation by the brain to the drug . It also exhibits a strong alpha-adrenergic blocking effect and depresses the release of certain hormones .
Biochemical Pathways
The drug affects several biochemical pathways. The most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine, from which this compound is derived, is N14-demethylation , followed by S5-oxidation . The metabolite mono-N-desmethylchlorpromazine can undergo further demethylation to form di-N-desmethylchlorpromazine .
Pharmacokinetics
After administration, this compound is rapidly and virtually completely absorbed, but it undergoes extensive first-pass metabolism, resulting in a large interindividual variation in bioavailability . The drug is widely distributed into most body tissues and fluids, crosses the blood-brain barrier, and is extensively metabolized in the liver . The mean half-lives of the distribution and elimination phases are 1.63 and 17.7 hours, respectively .
Result of Action
The antagonistic action of this compound on dopaminergic receptors results in its antipsychotic effects, making it useful in the treatment of conditions like schizophrenia . It also has antiemetic properties, making it effective in controlling nausea and vomiting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s antiviral properties have been proposed for use against SARS-CoV-2, suggesting that its action can be influenced by the presence of viral pathogens . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Demethyl Chlorpromazine Hydrochloride interacts with various enzymes and proteins. It is known to be metabolized by cytochrome P450 isoenzyme 1A2 . The metabolic mechanisms of this compound include S-oxidation, aromatic hydroxylation, and N-dealkylation . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound, like Chlorpromazine, has actions at all levels of the central nervous system, primarily at subcortical levels . It influences cell function by blocking dopamine receptors, which is thought to be due to long-term adaptation by the brain . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to block dopamine receptors . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . N14-demethylation is the most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine, followed by S5-oxidation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 isoenzyme 1A2 . The main metabolic pathways include S-oxidation, aromatic hydroxylation, and N-dealkylation .
Transport and Distribution
Chlorpromazine, from which it is derived, is known to have a wide distribution in the body .
Subcellular Localization
Chlorpromazine, from which it is derived, is known to act at all levels of the central nervous system, primarily at subcortical levels .
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S.ClH/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19;/h2-3,5-8,11,18H,4,9-10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDISSMQVJRSCEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3953-65-9 |
Source
|
Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3953-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.